tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate
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Description
Tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate is a chemical compound used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Synthesis Techniques
Several studies focus on synthesizing tert-butyl carbamate derivatives and their structural analogs, which serve as intermediates in the production of biologically active compounds or for further chemical transformations. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates a method for creating intermediates used in drug development, such as crizotinib (D. Kong et al., 2016).
Molecular Structure and Properties
Investigations into the molecular structure and properties of carbamate derivatives can reveal their potential applications. The study on the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives highlights the importance of hydrogen and halogen bonds in determining the molecular structure (P. Baillargeon et al., 2017).
Biological Evaluation
Research on the biological evaluation of tert-butyl carbamate derivatives, such as the study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, demonstrates the process for assessing the antibacterial and anthelmintic activities of these compounds (C. Sanjeevarayappa et al., 2015).
Antioxidant Properties
The synthesis and study of carbamide derivatives of the 2,6-di-tert-butylphenol type as antioxidants indicate that these compounds can enhance the oxidative stability of materials, such as jet fuel (Ye.V. Glebova et al., 1982).
properties
IUPAC Name |
tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-20(2,3)28-19(26)22-14-8-7-11-25(13-14)17-12-16(21)23-18(24-17)27-15-9-5-4-6-10-15/h4-6,9-10,12,14H,7-8,11,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQRQOHDEQESSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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